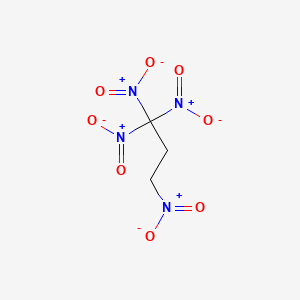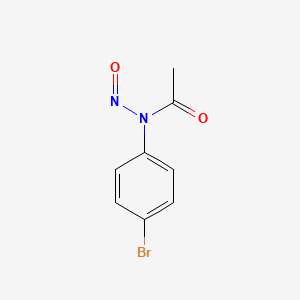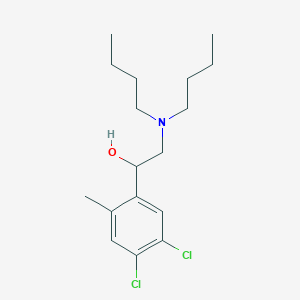
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride is a chemical compound with the molecular formula C18H24ClN and a molecular weight of 289.8429 g/mol . This compound is known for its unique structure, which includes an ethylamine group attached to a 1,2-diphenyl-N-isobutyl moiety, and is commonly used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride typically involves the reaction of ethylamine with 1,2-diphenyl-N-isobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, followed by purification steps such as crystallization or distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler amine with a single methyl group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Has three methyl groups attached to the nitrogen atom.
Uniqueness
Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride is unique due to its complex structure, which includes both ethylamine and 1,2-diphenyl-N-isobutyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .
Propiedades
Número CAS |
6267-58-9 |
|---|---|
Fórmula molecular |
C18H24ClN |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
N-(1,2-diphenylethyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(2)14-19-18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16;/h3-12,15,18-19H,13-14H2,1-2H3;1H |
Clave InChI |
CZAKAQVNECRGHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)




![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)




